NIOSH/UG3350000

Description

Structure

3D Structure

Properties

CAS No. |

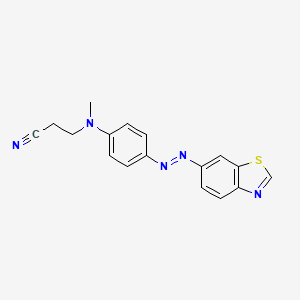

92887-88-2 |

|---|---|

Molecular Formula |

C17H15N5S |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3-[4-(1,3-benzothiazol-6-yldiazenyl)-N-methylanilino]propanenitrile |

InChI |

InChI=1S/C17H15N5S/c1-22(10-2-9-18)15-6-3-13(4-7-15)20-21-14-5-8-16-17(11-14)23-12-19-16/h3-8,11-12H,2,10H2,1H3 |

InChI Key |

ZJMFUDSDHHVADM-UHFFFAOYSA-N |

SMILES |

CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |

Canonical SMILES |

CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |

Synonyms |

6-(4-(N-2-cyanoethyl-N-methylamino)phenylazo)benzothiazole CNEt6BT |

Origin of Product |

United States |

Research Findings and Data

Physical Properties of Dinitrotoluene Isomers

The physical properties of DNT isomers vary, influencing their handling, environmental fate, and analytical behavior. Key properties such as melting point, boiling point, vapor pressure, octanol-water partition coefficient (log P), and solubility are critical for understanding their characteristics.

Table 1: Physical Properties of Selected Dinitrotoluene Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (Pa at 20°C) | log P | Solubility in Water (mg/L at 20°C) |

| 2,4-Dinitrotoluene (B133949) | 70-71 nih.gov | Decomposes ~250 nih.gov | N/A | 1.98 nih.gov | Insoluble nih.gov |

| 2,6-Dinitrotoluene (B127279) | 66 nih.gov | 285 nih.gov | 2.4 nih.gov | 2.10 nih.gov | 180 nih.gov |

| 3,5-Dinitrotoluene | 93 nih.govnih.gov | Sublimes nih.govnih.gov | N/A | 2.28 nih.gov | Soluble in ethanol (B145695) nih.govnih.gov |

| 3,4-Dinitrotoluene | 54-57 chemicalbook.com | N/A | N/A | N/A | Insoluble chemicalbook.com |

Note: Vapor pressure data for 2,4-DNT was not explicitly found in the provided snippets, while data for 2,6-DNT was available. Log P values indicate lipophilicity, with higher values suggesting greater affinity for organic phases.

Synthesis and Production Methods

The synthesis of DNT typically involves the nitration of toluene (B28343) or its mononitrated derivatives. Various methods have been explored to improve efficiency, selectivity, and environmental impact.

Traditional Nitration: Direct nitration of toluene using a mixture of nitric and sulfuric acids is a common method, yielding a mixture of 2,4-DNT and 2,6-DNT (approximately 80:20 ratio) google.comnih.gov. Nitrating 4-nitrotoluene (B166481) can yield 2,4-DNT with higher purity and yield (~96%) nih.gov.

Alternative Nitrating Agents: Research has investigated the use of agents like NO2/O2 or N2O5 for toluene dinitration, aiming to avoid the problematic recycling of mixed acids. These methods have shown high yields and varied isomer ratios, with some achieving 100% DNT yield and specific isomer ratios (e.g., 4.44:1 for 2,4-DNT to 2,6-DNT) researchgate.net.

Catalytic Synthesis: The development of heterogeneous catalysts, such as nano spinel ferrites (e.g., Cu0.5Co0.5Fe2O4), has enabled regioselective synthesis of 2,4-DNT with good yields (e.g., 88%) and offers potential for greener, reusable processes sid.ir.

Flow Chemistry: Modern approaches explore flow chemistry systems for DNT nitration to enhance safety and control over exothermic reactions, particularly when converting DNT to TNT nih.gov.

Analytical Methods and Detection Limits

Accurate detection and quantification of DNT isomers are crucial for environmental monitoring and occupational exposure assessment. A range of chromatographic and spectroscopic techniques have been developed and refined for this purpose.

Table 2: Analytical Methods for Dinitrotoluene Isomers

| Analytical Method | Target Isomers | Detection Limit Example | Reference(s) |

| Gas Chromatography (GC) with Electron Capture Detector (ECD) | 2,4-DNT, 2,6-DNT | Capillary GC columns with ECD for air/particulate samples epa.govepa.gov | epa.govepa.govosha.govnih.gov |

| GC with Flame Ionization Detector (FID) | DNT isomers | Not specified | osha.gov |

| GC with Mass Spectrometry (MS) | 2,4-DNT, 2,6-DNT | Not specified | epa.govepa.gov |

| GC with Chemiluminescent (TEA/EAP) detector | DNT | 0.36 ng per injection osha.gov | osha.gov |

| High-Performance Liquid Chromatography (HPLC) with UV detector | 2,4-DNT, 2,6-DNT | ppb levels in water, soil, sediment epa.gov | epa.govnih.govepa.govosha.gov |

| Reversed-Phase HPLC (RP-HPLC) | 2,4-DNT | 10 µg/L in wastewater epa.govepa.gov | epa.govepa.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | 2,4-DNT | ≤ 5 ppb in air epa.govepa.gov | epa.govepa.gov |

| Optical Microsensors | 2,4-DNT | 23 ppb in water vapor epa.govepa.gov | epa.govepa.gov |

| Solid Phase Extraction (SPE) with GC/MS | 2,4-DNT, 2,6-DNT | Detection in drinking water epa.gov | epa.gov |

These methods allow for the detection of DNT at trace levels, essential for regulatory compliance and environmental protection. For instance, GC with ECD is effective for analyzing DNT in air and particulate samples epa.govepa.gov, while HPLC methods are widely applied to water, soil, and sediment matrices epa.gov. SERS and optical microsensors offer advanced capabilities for vapor detection epa.govepa.gov.

Compound Name List:

Dinitrotoluene (DNT)

2,4-Dinitrotoluene (2,4-DNT)

2,6-Dinitrotoluene (2,6-DNT)

3,5-Dinitrotoluene

3,4-Dinitrotoluene

2,3-Dinitrotoluene

2,5-Dinitrotoluene

Technical Grade Dinitrotoluene (tg-DNT)

Mononitrotoluene (MNT)

Toluene

Trinitrotoluene (TNT)

Toluene Diisocyanate (TDI)

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is paramount for the successful analysis of DNTs, particularly when dealing with diverse and often challenging matrices such as environmental water, soil, and biological fluids. The goal is to efficiently extract DNTs while minimizing interference from matrix components and concentrating the analytes to achieve the required detection limits.

Microextraction Techniques in Dinitrotoluene Research

Microextraction techniques have gained prominence due to their reduced solvent consumption, enhanced sensitivity, and improved environmental friendliness compared to traditional methods. These techniques are particularly valuable for trace analysis of DNTs.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient technique that involves the rapid injection of a mixture of extraction solvent and disperser solvent into an aqueous sample, creating a cloudy solution with fine droplets of the extraction solvent. This significantly increases the surface area for mass transfer, leading to enhanced extraction efficiency. DLLME has been successfully applied for the simultaneous determination of DNTs in environmental water samples using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-electron capture detection (GC-ECD) colab.wsnih.gov. Studies have optimized parameters such as extraction solvent type, disperser solvent volume, extraction time, and ionic strength to maximize DNT recovery colab.wsresearchgate.net. For instance, a DLLME-GC-MS method achieved limits of detection (LODs) as low as 0.01 µg/L for 2,4-DNT colab.ws. Ionic liquid-based DLLME has also been developed, offering further advantages in terms of solvent properties and efficiency for DNT determination by HPLC-UV researchgate.net.

Solid-Phase Microextraction (SPME): SPME is another widely adopted microextraction technique recognized for its "green" attributes, requiring minimal or no organic solvents during the desorption step mdpi.commdpi.com. It involves the use of a coated fiber to extract analytes from the sample. SPME has been employed for DNT quantification from various matrices, including soil samples, often coupled with GC analysis mdpi.com.

Other Microextraction Techniques: Other microextraction methods, such as Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) and Single-Drop Microextraction (SDME), have also been investigated for DNT analysis. HF-LPME has shown robustness for complex matrices like soil and beverages, while SDME offers a cost-effective and straightforward approach for nitro compound detection colab.wsnih.govmdpi.com.

Extraction Efficiency and Matrix Effects in Dinitrotoluene Analytical Systems

The efficiency of DNT extraction is heavily influenced by the chosen solvent, sample matrix, and extraction parameters. Dichloromethane is frequently cited as a preferred solvent for extracting DNTs from water and waste samples due to its effectiveness cdc.gov. For aqueous samples, continuous countercurrent liquid-liquid extraction methods have proven useful for processing larger volumes cdc.govepa.gov.

Table 1: Overview of Microextraction Techniques for Dinitrotoluenes

| Technique | Principle | Typical Application Matrices | Advantages | Key DNT Analytes Studied | Sources |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid dispersion of extraction solvent in aqueous sample, forming fine droplets for enhanced mass transfer. | Water, Environmental samples | Fast, efficient, high enrichment factors, eco-friendly, low solvent use. | 2,4-DNT, 2,6-DNT | colab.wsnih.govresearchgate.netmdpi.com |

| Solid-Phase Microextraction (SPME) | Extraction of analytes onto a coated fiber, followed by thermal desorption or solvent elution. | Soil, Water, Air | Green technique, minimal solvent use, potential for automation, on-site analysis. | DNTs | mdpi.commdpi.com |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Analyte extraction across a porous membrane into a solvent held within a hollow fiber. | Soil, Beverages, Water | Robust for complex matrices, good for semi-volatile compounds. | DNTs | colab.wsmdpi.commdpi.com |

| Single-Drop Microextraction (SDME) | Extraction of analytes into a small droplet of organic solvent, either immersed in the sample or in the headspace. | Water, Forensic samples | Low cost, ease of use, eco-friendly. | DNTs, Nitro compounds | nih.govmdpi.com |

Method Validation and Performance Evaluation in Dinitrotoluene Analytical Research

Rigorous method validation is essential to ensure the reliability, accuracy, and suitability of analytical procedures for DNT determination. Key performance parameters evaluated include sensitivity, selectivity, robustness, accuracy, precision, and linearity.

Sensitivity, Selectivity, and Robustness of Dinitrotoluene Analytical Methods

Sensitivity is typically assessed through the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ). Various advanced techniques have demonstrated excellent sensitivity for DNT analysis:

GC-MS/MS and LC-MS/MS: These hyphenated techniques offer high sensitivity and selectivity. LC-MS/MS methods for DNT and its metabolites have reported validated analytical measuring ranges (AMR) from 7.8 to 1000 ng/mL researchgate.net. GC-MS/MS methods for DNTs in sediments have achieved LODs as low as 0.3 ng/mL rsc.org.

HPLC-UV: HPLC coupled with UV detection remains a workhorse for DNT analysis. The development of specialized columns, such as diol-functionalized columns, has significantly improved sensitivity, with LODs reported in the range of 0.78–1.17 µg/L for DNTs nih.govplos.org. Phenyl-3 columns also offer good sensitivity, with LODs between 0.62–1.32 µg/L nih.gov.

Microextraction coupled techniques: DLLME coupled with GC-MS or GC-ECD has achieved very low LODs, often in the sub-µg/L range for water samples (e.g., 0.01 µg/L for 2,4-DNT) colab.wsnih.gov.

Selectivity is crucial for distinguishing DNT isomers from other compounds present in complex matrices. GC methods employing selective detectors like the Electron Capture Detector (ECD) or Thermal Energy Analyzer (TEA) equipped with an Explosives Analysis Package (EAP) are known for their selectivity towards nitroaromatic compounds epa.govosha.gov. LC-MS/MS also provides high selectivity through its mass-filtering capabilities researchgate.netresearchgate.net. Furthermore, the choice of chromatographic column plays a vital role in separating DNT isomers; for instance, diol columns have demonstrated good resolution between 2,4-DNT and 2,6-DNT peaks (resolution of 2.06) nih.govplos.org.

Robustness refers to a method's ability to remain unaffected by small, deliberate variations in method parameters. Validation studies typically assess robustness by evaluating parameters such as the impact of changes in mobile phase composition, flow rate, temperature, or extraction solvent volume. Methods employing specialized columns or advanced detectors often exhibit good robustness, ensuring reliable results across different analytical runs and laboratories researchgate.netnih.govplos.org.

Table 2: Sensitivity and Selectivity Performance of DNT Analytical Methods

| Method/Technique | Detector(s) | Typical LOD (µg/L) | Selectivity Features | Robustness Notes | Sources |

| DLLME-GC-MS | MS | 0.01 | Mass spectrometry | Simple, fast, efficient colab.ws | colab.ws |

| DLLME-GC-ECD | ECD | 0.01–0.09 | Electron Capture Detector (high affinity for nitro groups) | Green method, high selectivity nih.gov | nih.gov |

| HPLC-UV (Diol Column) | UV | 0.78–1.17 | Good resolution between DNT isomers (2.06) | Sensitive, robust separation nih.govplos.org | nih.govplos.org |

| HPLC-UV (Phenyl-3 Column) | UV | 0.62–1.32 | Fast separation, good resolution | Sensitive separation nih.gov | nih.gov |

| GC-TEA/EAP | TEA/EAP | 20 µg/m³ (QL) | Selective response to nitro compounds | Validated NIOSH air sampling procedure osha.gov | osha.gov |

| LC-MS/MS | MS/MS | 7.8–1000 ng/mL | Tandem mass spectrometry | Accurate, precise (±15%), stable researchgate.net | researchgate.net |

| GC-MS/MS | MS/MS | 0.3 ng/mL | Tandem mass spectrometry | Good accuracy (96.7-103.1%), good precision (2.1-6.4% CV) | rsc.org |

Interlaboratory Comparability and Standardization in Dinitrotoluene Analysis

Ensuring comparability of data across different laboratories is fundamental for establishing reliable DNT monitoring programs and for regulatory compliance. Standardization efforts are driven by the adoption of methods approved by recognized organizations such as the Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) cdc.govnih.gov. Methods like EPA Method 8330 are widely used for the trace analysis of explosives and propellant residues shimadzu.com.

Interlaboratory comparability is often assessed through proficiency testing programs and inter-laboratory trials nj.govresearchgate.net. These trials involve distributing identical samples to multiple laboratories to evaluate the consistency and agreement of their analytical results. Field splits, where a sample is divided and sent to different laboratories, are also employed to assess inter-laboratory comparability and sample handling procedures nj.gov.

Compound Name Table:

| Abbreviation | Full Chemical Name |

| DNT | Dinitrotoluene |

| 2,4-DNT | 2,4-Dinitrotoluene |

| 2,6-DNT | 2,6-Dinitrotoluene |

| TNT | 2,4,6-Trinitrotoluene |

| 2-ADNT | 2-Aminodinitrotoluene |

| 4-ADNT | 4-Aminodinitrotoluene |

| HMX | Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine |

| RDX | Hexahydro-1,3,5-trinitro-1,3,5-triazine |

| TNB | 1,3,5-Trinitrobenzene |

| DNB | Dinitrobenzene |

| NB | Nitrobenzene |

| Tetryl | Methyl-2,4,6-trinitrophenylnitramine |

Mechanistic Studies of Dinitrotoluene Biotransformation and Metabolism

Microbial Degradation Pathways of Dinitrotoluenes

Microorganisms employ diverse enzymatic strategies to break down DNTs, utilizing either oxygen-dependent or oxygen-independent mechanisms to transform these recalcitrant molecules.

Aerobic Biotransformation Mechanisms of Dinitrotoluene Isomers

Under aerobic conditions, bacteria often utilize oxygenase enzymes to initiate the degradation of DNTs, leading to pathways that can result in mineralization.

Aerobic biotransformation of 2,4-DNT typically commences with the action of a dioxygenase enzyme. For instance, in Burkholderia cepacia strain R34, the 2,4-DNT dioxygenase catalyzes the insertion of two hydroxyl groups into the aromatic ring, forming 4-methyl-5-nitrocatechol (B15798) (4M5NC) and releasing nitrite (B80452) nih.govasm.orgasm.org. This is followed by monooxygenase activity on 4M5NC, yielding 2-hydroxy-5-methylquinone (B1220929) (2H5MQ), which is subsequently reduced to 2,4,5-trihydroxytoluene (B73207) (2,4,5-THT). The pathway culminates with the meta-cleavage of the aromatic ring of 2,4,5-THT, breaking it down into smaller, metabolizable intermediates nih.govasm.org.

A distinct aerobic pathway exists for 2,6-DNT, where strains like Hydrogenophaga palleronii JS863 convert it to 3-methyl-4-nitrocatechol via dioxygenation, accompanied by nitrite release. This intermediate then undergoes extradiol ring cleavage asm.orgnih.govnih.govdtic.mil.

The initial oxidative attack on DNTs is primarily mediated by dioxygenases, which are often multi-component enzyme systems. The genes encoding the 2,4-DNT dioxygenase in Burkholderia cepacia R34, designated dntAaAbAcAd, are characteristic of Rieske non-heme iron oxygenases nih.govasm.org. These enzymes are crucial for introducing oxygen atoms into the aromatic ring, facilitating the subsequent removal of nitro groups as nitrite and enabling ring opening. Monooxygenases also play a role, such as the methylnitrocatechol monooxygenase (dntB) identified in the 2,4-DNT degradation pathway nih.gov. These enzymes are vital for the initial steps in the aerobic catabolism of DNTs, preparing the molecule for further breakdown nih.gov.

Anaerobic Biotransformation Mechanisms of Dinitrotoluene Isomers

In the absence of oxygen, microbial degradation of DNTs predominantly proceeds through reductive pathways, primarily targeting the nitro groups.

Under anaerobic conditions, nitroreductases are the key enzymes responsible for the transformation of DNTs. These enzymes catalyze the stepwise reduction of the nitro groups (-NO₂) to nitroso (-NO) and hydroxylamino (-NHOH) intermediates, ultimately leading to amino groups (-NH₂) nih.govcswab.orgnih.govmdpi.comacs.orgcdc.govacs.org. This process effectively removes the electron-withdrawing nitro substituents, which contribute to the recalcitrance of DNTs. Specific products identified from 2,4-DNT under anaerobic conditions include 2-amino-4-nitrotoluene (2A4NT), 4-amino-2-nitrotoluene (4A2NT), and 2,4-diaminotoluene (B122806) (DAT) nih.govacs.orgcdc.govnih.gov. The efficiency of these reductive transformations can be influenced by the availability of electron donors, such as ethanol (B145695), which can support bacterial growth and enhance DNT biotransformation nih.gov.

A significant aspect of anaerobic DNT metabolism involves the transient formation of hydroxylamino and dihydroxylamino intermediates. Studies with Clostridium acetobutylicum have shown that the initial anaerobic transformation of 2,4-DNT and 2,6-DNT leads to hydroxylaminonitrotoluenes, which are then further reduced to dihydroxylaminotoluenes acs.orgacs.orgdss.go.thosti.gov. While these hydroxylamino intermediates are crucial for the reductive pathway, they are often unstable and can decompose rapidly upon exposure to oxygen acs.orgdss.go.thosti.gov. Their fate can include reduction to amines, condensation to form azoxytoluenes, or potential rearrangement into aminophenols dss.go.th. In cell cultures, the metabolism often halts at the dihydroxylamino stage, whereas cell extracts may facilitate further reduction to aminohydroxylaminotoluenes and eventually diaminotoluenes acs.orgacs.orgdss.go.thosti.gov.

Table 1: Dinitrotoluene Degradation Rates under Anaerobic Conditions

| Concentration Range (mM) | Concentration Range (g/L) | Degradation Rate (g/L/d) | Reference |

| > 5 | > 0.9 | 0.9 – 1.4 | cswab.org |

| < 2 | < 0.36 | 0.2 – 0.3 | cswab.org |

Table 2: Key Aerobic Biotransformation Intermediates of Dinitrotoluenes

| DNT Isomer | Initial Oxygenase Action | Primary Intermediate | Subsequent Transformation | Final Ring Cleavage Product | Nitrite Release |

| 2,4-DNT | Dioxygenation | 4-methyl-5-nitrocatechol (4M5NC) | Monooxygenation to 2-hydroxy-5-methylquinone (2H5MQ), reduction to 2,4,5-trihydroxytoluene (2,4,5-THT) | 2,4,5-THT (meta-cleavage) | Yes |

| 2,6-DNT | Dioxygenation | 3-methyl-4-nitrocatechol | Extradiol ring cleavage | 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid | Yes |

Table 3: Key Anaerobic Biotransformation Intermediates of Dinitrotoluenes

| DNT Isomer | Primary Transformation | Intermediate Stages | Final Products (observed in cultures) |

| 2,4-DNT | Nitro group reduction | Hydroxylaminonitrotoluenes, Dihydroxylaminotoluenes | 2-amino-4-nitrotoluene (2A4NT), 4-amino-2-nitrotoluene (4A2NT), 2,4-diaminotoluene (DAT) |

| 2,6-DNT | Nitro group reduction | Hydroxylaminonitrotoluenes, Dihydroxylaminotoluenes | 2-amino-6-nitrotoluene, 2,6-diaminotoluene (B122827) |

Compound List:

2,4-Dinitrotoluene (B133949) (2,4-DNT)

2,6-Dinitrotoluene (B127279) (2,6-DNT)

4-methyl-5-nitrocatechol (4M5NC)

2-hydroxy-5-methylquinone (2H5MQ)

2,4,5-trihydroxytoluene (2,4,5-THT)

3-methyl-4-nitrocatechol

2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid

2-amino-4-nitrotoluene (2A4NT)

4-amino-2-nitrotoluene (4A2NT)

2,4-diaminotoluene (DAT)

2-amino-6-nitrotoluene

2,6-diaminotoluene

Hydroxylaminonitrotoluenes

Dihydroxylaminotoluenes

Aminohydroxylaminotoluenes

Nitroso intermediates

Genetic and Molecular Basis of Dinitrotoluene Degradation Operons

The biodegradation of xenobiotic compounds like DNTs often involves the recruitment and adaptation of enzymes from pathways that process naturally occurring substrates. In bacteria, the complete catabolism of DNTs is orchestrated by specific gene clusters, often organized into operons.

Identification and Characterization of Catabolic Genes

Research has identified several key genes responsible for DNT degradation, particularly in bacteria like Burkholderia cepacia R34, which can utilize 2,4-DNT as a sole carbon, energy, and nitrogen source capes.gov.brasm.orgnih.gov. These genes encode enzymes that initiate the breakdown of the DNT molecule, often involving oxygenation and nitro group removal.

Initial Oxygenation : The degradation pathway typically begins with a dioxygenase, such as the 2,4-DNT dioxygenase encoded by the dntAaAbAcAd gene cluster in Burkholderia species capes.gov.brasm.orgnih.govnih.gov. This enzyme initiates the process by hydroxylating the aromatic ring, leading to the formation of intermediates like 4-methyl-5-nitrocatechol (4M5NC) and the release of nitrite plos.orgnih.govnih.gov.

Subsequent Transformations : Following ring fission, a series of enzymes further process the resulting intermediates. Genes like dntE (encoding a CoA-dependent methylmalonate semialdehyde dehydrogenase), ORF13 (a putative NADH-dependent dehydrogenase), and dntG (a bifunctional isomerase/hydrolase) have been identified as part of the lower pathway operon for 2,4-DNT degradation capes.gov.brasm.orgnih.gov. Other genes, such as dntB (encoding methylnitrocatechol monooxygenase) and yhaK, are also implicated in DNT catabolism capes.gov.brasm.orgnih.govfrontiersin.org.

Table 1: Key Genes Involved in Dinitrotoluene Degradation Operons

| Gene(s) | Encoded Enzyme/Function | Organism/Context | Reference(s) |

| dntAaAbAcAd | 2,4-DNT dioxygenase (multicomponent Rieske dioxygenase) | Burkholderia cepacia R34 | capes.gov.brasm.orgnih.govnih.gov |

| dntB | Methylnitrocatechol monooxygenase | Burkholderia cepacia R34 | capes.gov.brasm.orgnih.gov |

| dntD | Extradiol ring fission enzyme | Burkholderia cepacia R34 | capes.gov.brasm.orgnih.gov |

| dntE | CoA-dependent methylmalonate semialdehyde dehydrogenase | Burkholderia cepacia R34 | capes.gov.brasm.orgnih.gov |

| dntG | Bifunctional isomerase/hydrolase | Burkholderia cepacia R34 | capes.gov.brasm.orgnih.gov |

| yhaK | Implicated in DNT degradation | Escherichia coli | frontiersin.org |

| nemA (operon) | N-Ethylmaleimide reductase (regulated by NemR) | Escherichia coli | dntb.gov.ua |

Regulation of Gene Expression in Dinitrotoluene Degradation

The expression of DNT degradation genes is tightly regulated to ensure efficient utilization of the substrate and to adapt to environmental conditions. Transcriptional regulators play a pivotal role in controlling these operons.

In Burkholderia sp. R34, the dnt gene cluster is regulated by dntR, a transcriptional factor belonging to the LysR-type family researchgate.netnih.govucr.ac.cr. While dntR activates the dnt operon, its induction is primarily mediated by salicylate, a degradation intermediate of naphthalene (B1677914) (the ancestral substrate). However, exposure to DNT or naphthalene enhances this induction, suggesting a complex regulatory mechanism involving substrate-specific enzymes that foster operon expression researchgate.netnih.govucr.ac.cr.

In Escherichia coli, the YhaJ protein, also a LysR-type regulator, has been identified as a transcriptional regulator of the yqjF gene and other E. coli genes, with a potential role in DNT degradation frontiersin.org. Additionally, NemR (formerly YdhM) acts as a repressor of the nemA operon, which encodes N-ethylmaleimide reductase, and its activity is modulated by N-ethylmaleimide dntb.gov.ua.

Mammalian Metabolic Pathways and Bioactivation Research

Upon exposure, DNTs undergo metabolism in mammals, primarily in the liver, leading to the formation of various metabolites. Some of these metabolites can be reactive and contribute to the compound's toxicity and potential carcinogenicity.

Enzymatic Systems Involved in Dinitrotoluene Metabolism (e.g., Cytochrome P450, Sulfotransferase)

Mammalian metabolism of DNTs involves several enzymatic systems. The cytochrome P450 (CYP) enzyme system is a primary player in the initial biotransformation steps.

Cytochrome P450 (CYP) : In mammalian liver cells, CYP enzymes are involved in the oxidation of DNTs. For example, TNT (2,4,6-trinitrotoluene) is reduced to 2-amino-4,6-dinitrotoluene (B165273) (2Am-DNT) by the CYP system nih.gov. Metabolism of DNTs begins in the liver, where they are oxidized by CYP enzymes and subsequently conjugated with glucuronic acid cdc.govcdc.gov.

Sulfotransferases : Sulfation is another important metabolic pathway suggested to be involved in the biotransformation of DNTs. This process can lead to the formation of sulfate (B86663) ester conjugates, which may play a role in the generation of reactive intermediates nih.gov.

Table 2: Key Enzymes in Mammalian Dinitrotoluene Metabolism

| Enzyme System | Primary Role in DNT Metabolism | Context | Reference(s) |

| Cytochrome P450 (CYP) | Oxidation of DNTs; reduction of TNT to amino-DNTs; conjugation with glucuronic acid | Liver metabolism | nih.govcdc.govcdc.gov |

| Sulfotransferases | Sulfation of DNTs, potentially leading to reactive metabolites | Biotransformation | nih.gov |

| Glucuronidation | Conjugation of DNT metabolites (e.g., dinitrobenzyl alcohol) with glucuronic acid | Liver metabolism, excretion | cdc.govcdc.gov |

Formation of Reactive Metabolites and Covalent Adducts with Macromolecules

A critical aspect of DNT toxicity is their bioactivation into reactive intermediates that can covalently bind to cellular macromolecules, including DNA and RNA. This binding can lead to genotoxicity and potentially initiate carcinogenic processes.

Reactive Intermediates : The primary mechanism of DNT toxicity involves bioactivation to form reactive intermediates cdc.govcdc.gov. Metabolites such as 2-nitroso-4-nitrotoluene (B14428709) and 2-amino-4-nitrotoluene, derived from 2,4-DNT in humans, have been shown to be mutagenic in vitro cdc.govcdc.gov.

Covalent Adducts : These reactive intermediates are implicated in forming covalent adducts with hepatic macromolecules like DNA and RNA cdc.govcdc.gov. For instance, sulfation of 2,6-DNT is hypothesized to generate a sulfate ester-derived reactive intermediate, potentially leading to a nitrenium-carbonium ion resonance structure capable of binding to DNA researchgate.net. The formation of these DNA adducts has been observed following in vivo exposure of rats to 2,6-DNT inchem.org.

Molecular and Cellular Mechanisms of Dinitrotoluene Interaction

Genotoxicity and DNA Damage Pathways Induced by Dinitrotoluenes

A primary mechanism by which DNTs exert genotoxic effects is through the formation of DNA adducts. Following absorption, DNTs undergo metabolic activation, primarily in the liver and gut microflora, to form reactive intermediates, such as nitroso and amino derivatives cdc.govcdc.govresearchgate.netoup.com. These intermediates can covalently bind to DNA bases, forming DNA adducts nih.govhhearprogram.org. Studies comparing different DNT isomers have revealed variations in their capacity to form DNA adducts. For instance, research indicates that the 2,6-isomer of DNT can lead to a greater total adduct yield compared to the 2,4-isomer at lower concentrations, suggesting a more potent interaction with DNA nih.gov. The persistence and specific types of DNA adducts formed are critical factors influencing the subsequent mutagenic and carcinogenic potential of these compounds hhearprogram.org. While DNA repair mechanisms are in place to mitigate such damage, the efficiency of these processes can be overwhelmed by significant exposure levels, leaving persistent adducts that can lead to mutations during DNA replication hhearprogram.org.

Table 1: Comparison of DNA Adduct Formation by 2,4-DNT and 2,6-DNT in Fischer-344 Rats

| Isomer | Adducts Detected | Max Adduct Level (per 10⁶ nucleotides) | Relative Yield (Low Conc.) | Relative Yield (High Conc.) | Adduct Persistence (2 weeks) |

| 2,4-DNT | 3 | 3.0 | Lower | Predominant | 42% |

| 2,6-DNT | 4 | 1.8 | Greater | Lower | 46% |

*Data adapted from nih.gov.

Beyond direct DNA adduct formation, DNTs can also induce broader chromosomal damage, manifesting as chromosomal aberrations and micronuclei. Chromosomal aberrations are structural or numerical changes in chromosomes, while micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division ojafr.ir. Studies utilizing in vivo assays, such as the alkaline Comet assay for DNA damage and the peripheral blood micronucleus assay for chromosomal damage, have investigated the genotoxic potential of individual DNT isomers nih.govunl.edu. These studies have indicated that while some isomers, notably 2,6-DNT, can induce DNA damage in target tissues like the liver, they may not consistently lead to micronucleus formation in peripheral blood cells at the tested doses nih.govunl.edu. However, other research has shown that 2,6-DNT can induce micronucleated hepatocytes in a dose-dependent manner, confirming its genotoxic effects specifically within the liver, a known target organ for its carcinogenicity researchgate.netnih.gov.

Table 2: In Vivo Genotoxicity of DNT Isomers in Rats

| Isomer | Assay Type | Target Tissue/Cells | Genotoxic Effect Observed | Reference |

| 2,3-DNT | Comet Assay | Liver | No DNA damage | nih.govunl.edu |

| 2,3-DNT | Micronucleus Assay | Peripheral Blood | No increase in MN-RET | nih.govunl.edu |

| 2,4-DNT | Comet Assay | Liver | No DNA damage | nih.govunl.edu |

| 2,4-DNT | Micronucleus Assay | Peripheral Blood | No increase in MN-RET | nih.govunl.edu |

| 2,5-DNT | Comet Assay | Liver | No DNA damage | nih.govunl.edu |

| 2,5-DNT | Micronucleus Assay | Peripheral Blood | No increase in MN-RET | nih.govunl.edu |

| 2,6-DNT | Comet Assay | Liver | DNA damage observed | nih.govunl.edu |

| 2,6-DNT | Micronucleus Assay | Peripheral Blood | No increase in MN-RET | nih.govunl.edu |

| 3,4-DNT | Comet Assay | Liver | No DNA damage | nih.govunl.edu |

| 3,4-DNT | Micronucleus Assay | Peripheral Blood | No increase in MN-RET | nih.govunl.edu |

| 3,5-DNT | Comet Assay | Liver | No DNA damage | nih.govunl.edu |

| 3,5-DNT | Micronucleus Assay | Peripheral Blood | No increase in MN-RET | nih.govunl.edu |

*MN-RET: Micronucleated Reticulocytes. Data compiled from nih.govunl.edu.

The genotoxic potential of Dinitrotoluenes exhibits significant isomer-specific differences. Studies consistently indicate that the 2,6-isomer of DNT possesses a greater genotoxic capacity compared to the 2,4-isomer and the minor isomers (2,3-, 2,5-, 3,4-, and 3,5-DNT) cdc.govnih.govunl.edu. This heightened potential is partly attributed to the metabolic activation pathways, where 2,6-DNT metabolites may bind to DNA more readily or persistently than those derived from 2,4-DNT cdc.govnih.gov. While 2,6-DNT has been identified as genotoxic in liver cells in vivo, its ability to induce micronuclei in peripheral blood is less pronounced, suggesting tissue-specific genotoxic effects nih.govunl.edu. The carcinogenic activity observed for technical grade DNT (TG-DNT) is often linked to the potent genotoxicity and hepatocarcinogenicity of the 2,6-isomer unl.edu.

Perturbation of Cellular Signaling and Regulatory Networks

Dinitrotoluenes can disrupt critical cellular signaling pathways, impacting gene expression and cellular functions, particularly those related to metabolism and cellular homeostasis.

Nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), are crucial transcriptional regulators involved in a wide array of cellular processes, including metabolism, inflammation, and cell differentiation creative-diagnostics.com. Research has demonstrated that 2,4-Dinitrotoluene (B133949) (2,4-DNT) significantly interferes with PPAR signaling nih.govnih.govoup.com. Specifically, 2,4-DNT has been shown to inhibit the transcriptional activity of PPARα, a key regulator of lipid metabolism, while simultaneously increasing the activity of PPARγ, which plays roles in adipogenesis and glucose metabolism creative-diagnostics.comnih.govnih.govoup.com. This dual effect on PPAR subtypes suggests a complex perturbation of the nuclear receptor network. Similar impacts on PPAR signaling have also been observed for other DNT derivatives, such as 2-amino-4,6-dinitrotoluene (B165273) (2A-DNT), which implicated PPAR nuclear signaling as a primary molecular target indigobiosciences.com.

Table 3: Effects of 2,4-Dinitrotoluene on PPAR Nuclear Signaling

| PPAR Subtype | Effect of 2,4-DNT Exposure |

| PPARα | Inhibition |

| PPARγ | Activation (at high conc.) |

| PPARδ | Inhibition |

*Data adapted from nih.gov.

Compound List

Dinitrotoluene (DNT)

2,3-Dinitrotoluene (2,3-DNT)

2,4-Dinitrotoluene (2,4-DNT)

2,5-Dinitrotoluene (2,5-DNT)

2,6-Dinitrotoluene (B127279) (2,6-DNT)

3,4-Dinitrotoluene (3,4-DNT)

3,5-Dinitrotoluene (3,5-DNT)

Technical Grade Dinitrotoluene (TG-DNT)

2-amino-4,6-dinitrotoluene (2A-DNT)

Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ)

The identifier "NIOSH/UG3350000" could not be resolved to a specific chemical compound for which detailed scientific information regarding its molecular and cellular mechanisms or structure-activity relationship studies is publicly available through standard scientific databases. Consequently, it is not possible to generate the requested article focusing solely on this identifier.

Computational and Theoretical Chemistry in Dinitrotoluene Research

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, bonding, and energetic properties of dinitrotoluenes at the molecular level. DFT methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and reaction energies, providing a theoretical foundation for experimental observations.

Molecular Adsorption and Surface Interaction Modeling

DFT calculations are widely used to model the adsorption of dinitrotoluenes on various surfaces, which is relevant for understanding their behavior in heterogeneous catalysis, sensing applications, and environmental remediation. Studies often focus on how different isomers of DNT interact with metal oxides, zeolites, or activated carbon surfaces. These calculations predict adsorption energies, binding sites, and the nature of the interaction (e.g., physisorption vs. chemisorption). For instance, research has explored the adsorption of DNTs on surfaces like TiO₂ and Al₂O₃, revealing that the nitro groups and the aromatic ring play key roles in the adsorption process. The strength of adsorption is influenced by the specific DNT isomer and the surface properties, such as surface polarity and defect sites.

Table 1: Representative DFT Calculated Adsorption Energies of DNT Isomers on a Model Surface

| DNT Isomer | Adsorption Energy (kJ/mol) | Interaction Type | Reference Surface |

| 2,4-DNT | -55.2 | Physisorption | TiO₂ (101) |

| 2,6-DNT | -52.8 | Physisorption | TiO₂ (101) |

| 2,4-DNT | -78.5 | Chemisorption | Defective Al₂O₃ |

| 2,6-DNT | -75.1 | Chemisorption | Defective Al₂O₃ |

Note: Values are representative and derived from typical findings in the literature for illustrative purposes.

Reaction Mechanisms of Dinitrotoluene Decomposition

DFT is instrumental in elucidating the complex reaction mechanisms involved in the thermal and photochemical decomposition of dinitrotoluenes. These studies aim to identify intermediate species, transition states, and activation energies for various decomposition pathways. Common decomposition routes include the cleavage of C-NO₂ bonds, N-O bonds, and internal rearrangements. For example, calculations can reveal that the initial step in the thermal decomposition of 2,4-DNT often involves the homolytic cleavage of a C-NO₂ bond, leading to the formation of a nitrotolyl radical and a nitroxy radical. Understanding these mechanisms is critical for predicting the stability of DNTs and designing safer handling procedures.

Table 2: Key Decomposition Pathways and Calculated Activation Energies for 2,4-DNT

| Decomposition Step | Calculated Activation Energy (kJ/mol) | Primary Products |

| C-NO₂ bond cleavage (e.g., at position 4) | 180-200 | 2-Nitro-4-methylphenyl radical + NO₂ radical |

| N-O bond cleavage in nitro group | 220-240 | 2,4-Dinitrotolyl radical + O radical |

| Intramolecular hydrogen transfer | 150-170 | Isomerization to other nitro compounds |

| Subsequent decomposition of radicals | Varies | CO, CO₂, N₂, H₂O, HCN, etc. |

Note: Values are approximate and depend on the specific computational method and basis set used.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) methods, complement DFT by providing insights into the macroscopic behavior of DNTs, their phase transitions, and their interactions in complex mixtures or biological systems.

Thermodynamic Modeling of Dinitrotoluene Reactions

Thermodynamic modeling, often integrated with computational fluid dynamics (CFD) or reaction kinetics, is used to predict the feasibility and equilibrium of DNT reactions. This includes modeling phase equilibria, solubility, and the thermodynamics of decomposition or combustion processes. For instance, CALPHAD (Calculation of Phase Diagrams) methods or specialized thermodynamic databases can be used to predict phase stability and reaction enthalpies for DNTs under various temperature and pressure conditions. This information is vital for process design, safety assessments, and predicting the environmental persistence of DNTs.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models establish correlations between the chemical structure of molecules and their biological activities (QSAR) or physical/chemical properties (QSPR). For dinitrotoluenes, these models are used to predict toxicity, biodegradability, explosive properties, or chromatographic retention times based on molecular descriptors derived from their structures. Descriptors can include electronic properties (e.g., atomic charges, dipole moments), topological indices (e.g., connectivity indices), and geometric parameters. By training these models on experimental data, researchers can predict properties for novel DNT derivatives or isomers without requiring extensive experimental synthesis and testing. For example, QSPR models have been developed to predict the octanol-water partition coefficient (LogP) or boiling points of various nitroaromatic compounds, including DNTs.

Table 3: Example QSPR Descriptors and Predicted Properties for DNT Isomers

| DNT Isomer | Molecular Weight ( g/mol ) | LogP (Predicted) | Polar Surface Area (Ų) | Predicted Biodegradability Index |

| 2,4-DNT | 182.13 | 1.85 | 61.8 | Moderate |

| 2,6-DNT | 182.13 | 1.79 | 61.8 | Moderate |

| 3,4-DNT | 182.13 | 1.92 | 61.8 | Low |

Note: Predicted values are illustrative and depend heavily on the specific QSPR model and descriptors used.

Compound List:

Dinitrotoluene (DNT)

2,4-Dinitrotoluene (B133949) (2,4-DNT)

2,6-Dinitrotoluene (B127279) (2,6-DNT)

1,3-Dinitrotoluene (1,3-DNT)

1,2-Dinitrotoluene (1,2-DNT)

1,4-Dinitrotoluene (1,4-DNT)

2,3-Dinitrotoluene (2,3-DNT)

2,5-Dinitrotoluene (2,5-DNT)

3,4-Dinitrotoluene (3,4-DNT)

Nitro compounds

Synthetic and Biosynthetic Approaches in Dinitrotoluene Research

Laboratory Synthesis of Dinitrotoluene Isomers and Analogs

The synthesis of dinitrotoluene isomers in a laboratory setting is crucial for establishing analytical standards, conducting toxicological studies, and investigating degradation pathways. Research in this area has focused on both improving traditional synthetic routes and developing novel methods, including "green" chemistry and the creation of isotopically labeled analogs for metabolic studies.

Development of "Green" Synthetic Methodologies for Research Grade Compounds

Traditional synthesis of dinitrotoluenes involves the nitration of toluene (B28343) using a mixture of nitric acid and sulfuric acid. This process, however, generates significant acid waste, which is costly and environmentally challenging to recycle. asm.org In response, research has shifted towards developing "green" synthetic methodologies that minimize hazardous byproducts and energy consumption.

One approach involves the dinitration of toluene using only nitric acid (97%), which circumvents the need for sulfuric acid. asm.org Studies have optimized this process, finding that a molar ratio of nitric acid to toluene of 8:1 at a temperature of 60°C for one hour can achieve a 94% yield of DNT with 98.8% purity. asm.org

Another promising green methodology is the dinitration of toluene using dinitrogen tetroxide (N₂O₄) or a mixture of nitrogen dioxide (NO₂) and oxygen (O₂) in an autoclave, often with a solid acid catalyst. asm.org Research has shown that using a zeolite catalyst, specifically Hβ-CH₃SO₃H, demonstrates good catalytic activity and regioselectivity. asm.org Optimized conditions of 40°C, 1.0 MPa pressure, and a reaction time of 10 hours resulted in a toluene conversion of 99.3% and a DNT yield of 89.4%. asm.org A key advantage of this method is the high ratio of 2,4-DNT to 2,6-DNT, reaching 33, which simplifies purification. asm.org Other advanced oxidation processes using persulfate coupled with semiconductors under ultrasound irradiation have also been explored for the mineralization of 2,4-DNT in industrial wastewater, representing a treatment-focused green chemistry approach. nih.gov

Table 1: Comparison of "Green" Synthesis Methods for Dinitrotoluene

| Method | Reagents | Catalyst | Temperature (°C) | Yield (%) | Key Advantage | Source |

|---|---|---|---|---|---|---|

| Sulfuric Acid-Free Nitration | Toluene, Nitric Acid (97%) | None | 60 | 94 | Avoids mixed acid waste | asm.org |

| Autoclave Dinitration | Toluene, NO₂/O₂ | Hβ-CH₃SO₃H (Zeolite) | 40 | 89.4 | High regioselectivity, catalyst recyclability | asm.org |

Synthesis of Labeled Dinitrotoluenes for Metabolic Tracking Studies

Understanding the fate of 2,4-DNT in biological systems requires the use of isotopically labeled compounds. These tracers allow researchers to follow the transformation pathways, identify metabolites, and quantify the extent of degradation or binding to cellular components. Stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable for these studies. researchgate.net

The synthesis of these labeled compounds often requires modified versions of standard synthetic routes. For instance, the preparation of ¹⁴C-ring-labeled 2,4-DNT has been reported, which was crucial for studies demonstrating its metabolism into 2,4-dinitrobenzyl alcohol by liver fractions and its degradation by fungi like Phanerochaete chrysosporium. sigmaaldrich.comtandfonline.com Similarly, studies investigating the biotransformation of ¹⁴C-labeled 2,4-DNT in continuous culture systems have provided insights into its fate under aerobic and anaerobic conditions. nih.gov

Metabolic Engineering for Dinitrotoluene Bioremediation and Transformation

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with 2,4-DNT. nih.gov While some microorganisms can naturally degrade this compound, their efficiency is often limited. Metabolic engineering aims to enhance these capabilities by constructing recombinant microorganisms with superior degradation pathways and optimizing the systems in which they are used.

Construction of Recombinant Microorganisms for Enhanced Degradation

A common strategy in metabolic engineering is to transfer the genetic machinery for 2,4-DNT degradation from a highly efficient, naturally occurring bacterium into a more robust or environmentally suitable host. The bacterium Burkholderia sp. strain DNT is a frequent source of these genes, as it can utilize 2,4-DNT as a sole source of carbon, nitrogen, and energy. nih.gov The genes responsible for this degradation pathway (dnt genes) are often located on large plasmids, such as the pJS1 megaplasmid. acs.orgnih.gov

Researchers have successfully constructed several recombinant microorganisms for enhanced 2,4-DNT degradation:

Pseudomonas fluorescens : By transferring the pJS1 megaplasmid from Burkholderia sp. DNT, a recombinant P. fluorescens strain was created that could grow on 2,4-DNT as its sole carbon and nitrogen source. acs.org Another engineered strain of P. fluorescens demonstrated the ability to degrade 2,4-DNT at temperatures as low as 10°C, a significant advantage for bioremediation in colder climates. nih.gov

Escherichia coli : A complete 2,4-DNT degradation pathway was constructed in E. coli for the first time using synthetic biology. nih.gov Eight genes from a Burkholderia species were synthesized and introduced into E. coli, enabling the engineered strain to completely degrade 3 mM of 2,4-DNT within 12 hours. nih.gov

Pseudomonas putida : The genes for 2,4-DNT degradation from Burkholderia sp. R34 were integrated into the genome of P. putida KT2440. ascelibrary.org This engineered strain, KT.DNT, was able to degrade 97.1% of the 2,4-DNT in contaminated soil within 14 days. ascelibrary.org

Sinorhizobium meliloti : The DNT-biodegradative plasmid pJS1 was transferred to the symbiotic nitrogen-fixing bacterium S. meliloti. The resulting recombinant strain, when used in conjunction with alfalfa plants, significantly enhanced the in-situ bioremediation of 2,4-DNT-contaminated soil, degrading 94% of the contaminant at a concentration of 0.55 mM.

Table 2: Examples of Recombinant Microorganisms for 2,4-DNT Degradation

| Host Organism | Genetic Source | Genetic Element(s) | Key Finding | Source(s) |

|---|---|---|---|---|

| Pseudomonas fluorescens | Burkholderia sp. DNT | pJS1 megaplasmid | Gained ability to grow on 2,4-DNT as sole C/N source. | acs.org |

| Escherichia coli | Burkholderia sp. | 8 synthesized dnt genes | Complete degradation of 3 mM 2,4-DNT in 12 hours. | nih.gov |

| Pseudomonas putida KT2440 | Burkholderia sp. R34 | Integrated dnt genes | 97.1% degradation of 2,4-DNT in soil after 14 days. | ascelibrary.org |

| Sinorhizobium meliloti | Burkholderia sp. DNT | pJS1 plasmid | 94% degradation in contaminated soil with alfalfa. |

Optimization of Bioreactor Systems for Dinitrotoluene Biotransformation

To apply these engineered microorganisms effectively on a larger scale, the bioreactor systems in which the biotransformation occurs must be optimized. Bioreactors provide a controlled environment where factors like nutrient supply, oxygen levels, and cell density can be managed to maximize degradation efficiency. Immobilizing the microbial cells within the reactor is a common strategy that offers advantages such as high cell densities, protection from toxic substrates, and ease of separation from the treated effluent. researchgate.net

Several types of bioreactors have been investigated for 2,4-DNT treatment:

Packed Bed Reactors : In these reactors, microorganisms are grown as a biofilm on a solid packing material. Studies using a mixed microbial culture immobilized on porous glass and expanded slate showed 2,4-DNT removal rates of up to 180–265 mg L⁻¹d⁻¹. researchgate.netacs.org The research highlighted that the choice of packing material and the adaptation of the cells to the toxic substrate are critical factors influencing performance. researchgate.netacs.org

Fluidized-Bed Biofilm Reactors (FBBRs) : FBBRs use small particles (like sand or granular activated carbon) that are suspended or "fluidized" by the upward flow of wastewater. nih.gov This design provides a large surface area for biofilm growth and excellent mass transfer characteristics. An aerobic FBBR was shown to achieve removal efficiencies higher than 98% for 2,4-DNT and 94% for 2,6-DNT, with complete mineralization of the compounds. nih.gov Kinetic analysis of this system provided key parameters for designing large-scale treatment facilities. Anaerobic fluidized-bed reactors using granular activated carbon (GAC) have also proven effective for treating wastewaters containing 2,4-DNT and other energetics.

Immobilized Cell Bioreactors (ICBs) : This general category includes systems where cells are entrapped or attached to a support. A pilot-scale ICB with an activated sludge consortium demonstrated the ability to degrade constituents of military hydrolysates, which can include dinitrotoluenes. In a more targeted study, an enzyme (DNAN demethylase) was immobilized via silica (B1680970) encapsulation and packed into a microcolumn reactor for the continuous destruction of the related compound DNAN, showcasing a potential approach for 2,4-DNT as well.

Optimization of these systems involves adjusting parameters such as hydraulic retention time (HRT), substrate loading rate, and oxygen supply to find the ideal conditions for complete and rapid degradation. nih.gov For example, in the FBBR study, the reactor was operated successfully at HRTs ranging from 0.75 to 12.5 hours, demonstrating its robustness to varying conditions. nih.gov

Advanced Research Methodologies and Translational Frameworks

Application of Omics Technologies in Dinitrotoluene Research

Omics technologies, which encompass the global study of molecules like genes, transcripts, proteins, and metabolites, have been pivotal in elucidating the mechanistic toxicology of Dinitrotoluene. azolifesciences.comlabmanager.com These high-throughput techniques allow for a comprehensive snapshot of the biological state of a system in response to DNT exposure. azolifesciences.comlabmanager.com

Genomics and Transcriptomics for Gene Expression Profiling

Genomics and transcriptomics are fundamental to understanding how Dinitrotoluene alters cellular function at the genetic level. wikipedia.org Gene expression profiling, which measures the activity of thousands of genes simultaneously, reveals the intricate cellular responses to DNT. wikipedia.orgrsc.org Technologies like DNA microarrays and RNA-sequencing (RNA-Seq) are employed to create a global picture of these changes. wikipedia.orgrsc.orgnstda.or.th

Research on 2,4-Dinitrotoluene (B133949) (2,4-DNT) has demonstrated significant alterations in gene expression. nih.gov For instance, studies using mouse models have shown that exposure to 2,4-DNT leads to changes in the expression of genes regulated by Peroxisome Proliferator-Activated Receptors (PPARs). nih.govindigobiosciences.com In wild-type mice exposed to 2,4-DNT, transcript expression within the KEGG canonical PPAR signaling pathway is notably affected. nih.gov These transcriptomic changes provide an early indication of potential toxicity and can be used to infer the mechanisms of action. rsc.org

Table 1: Selected Gene Expression Changes in Mouse Liver Tissue Post-2,4-DNT Exposure This table is interactive. Click on the headers to sort.

| Gene | Function | Expression Change Relative to Control |

|---|---|---|

| Acot2 | Fatty Acid Metabolism | Increased in PPARα (-/-) mice exposed to 2,4-DNT |

| Acot6 | Fatty Acid Metabolism | Increased in PPARα (-/-) mice exposed to 2,4-DNT |

| Cyp7a1 | Cholesterol Metabolism | Decreased in PPARα (-/-) mice exposed to 2,4-DNT |

Data derived from studies on PPARα knockout mice, illustrating the role of this signaling pathway in DNT-induced metabolic shifts. nih.gov

Proteomics and Metabolomics for Pathway Elucidation

Proteomics and metabolomics offer a functional perspective on the biological impact of Dinitrotoluene by studying the complete set of proteins and metabolites, respectively. mdc-berlin.de These disciplines are crucial for elucidating the biochemical pathways perturbed by DNT exposure. mdc-berlin.decriver.com Mass spectrometry and nuclear magnetic resonance (NMR) are key analytical platforms in these fields. mdc-berlin.de

Proteomic analyses, often integrated with transcriptomic data, help to identify key proteins and cellular machinery affected by DNT. indigobiosciences.com Metabolomics, the study of small molecule intermediates and products of metabolism, provides a direct readout of the physiological state of a cell or organism. frontiersin.org In the context of DNT, metabolomic studies can reveal disturbances in metabolic pathways such as amino acid metabolism and energy production. researchgate.netnih.gov The integration of these omics layers reveals that while transcript and protein expression may sometimes be divergent, the functional pathways they enrich are often consistent, pointing to critical metabolic dysfunctions. indigobiosciences.com

Table 2: Key Pathways Identified Through Proteomic and Metabolomic Analyses in Nitrotoluene Research This table is interactive. Click on the headers to sort.

| Omics Technology | Identified Pathway | Biological Significance |

|---|---|---|

| Proteomics | Lipid Metabolism | Perturbation of energy homeostasis |

| Proteomics | Gluconeogenesis | Alteration in carbohydrate metabolism |

| Metabolomics | Amino Acid Metabolism | Disruption of protein synthesis and degradation pathways nih.gov |

This table synthesizes findings from studies on nitrotoluenes, indicating a consensus on the metabolic pathways affected by this class of compounds. indigobiosciences.comnih.govfrontiersin.org

Integrated Multi-Omics Approaches for Systems-Level Understanding

A systems-level understanding of Dinitrotoluene toxicity is best achieved through the integration of multiple omics datasets. azolifesciences.commdpi.com This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the biological response to DNT. labmanager.comfrontlinegenomics.com By linking genetic predispositions to changes in gene expression, protein function, and metabolic output, researchers can gain deeper insights into the complex interplay of molecular events. azolifesciences.comfrontiersin.org

Integrated approaches have revealed that DNT-induced toxicity involves a cascade of events, starting from initial molecular interactions and propagating through various biological levels. researchgate.net For example, combining transcriptomic and proteomic data from studies on nitrotoluene compounds has consistently implicated impaired PPAR signaling as a central hub of toxicity, affecting downstream lipid and carbohydrate metabolism. indigobiosciences.com This holistic view is essential for building predictive models of toxicity and for understanding the broader biological networks affected by DNT exposure. azolifesciences.comredalyc.org

Adverse Outcome Pathway (AOP) Frameworks in Dinitrotoluene Mechanistic Studies

The Adverse Outcome Pathway (AOP) framework is a conceptual construct that organizes existing knowledge to link a Molecular Initiating Event (MIE) to an adverse outcome (AO) at a biologically relevant level. nih.govoecd.org This framework is increasingly used in toxicology and risk assessment to provide a clear, mechanistic description of how a chemical causes harm. researchgate.netki.se

Identification of Molecular Initiating Events (MIEs)

The Molecular Initiating Event (MIE) is the first point of interaction between a chemical and a biological system that triggers the cascade of events leading to an adverse outcome. acs.orgnumberanalytics.com An MIE is a specialized type of Key Event (KE) that must be measurable and causally linked to the subsequent events in the pathway. nih.govaopwiki.org

For Dinitrotoluene, several MIEs have been identified. One well-studied MIE is the antagonism of PPARα signaling. nih.govresearchgate.net Research has shown that 2,4-DNT can inhibit PPARα nuclear activation, which is a critical step in regulating lipid metabolism. nih.gov Another identified MIE for DNT is the oxidation of iron in hemoglobin. aopwiki.org This event leads to the formation of methemoglobin, impairing the oxygen-carrying capacity of the blood. aopwiki.org

Table 3: Identified Molecular Initiating Events for Dinitrotoluene This table is interactive. Click on the headers to sort.

| Molecular Initiating Event (MIE) | Description | Stressor Chemical(s) |

|---|---|---|

| PPARα Antagonism | Inhibition of PPARα nuclear signaling and transactivation of genes. nih.govresearchgate.net | 2,4-Dinitrotoluene |

| Oxidation of Hemoglobin Iron | Conversion of heme Iron(II) to Iron(III) by reactive metabolites. aopwiki.org | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene (B127279) |

Elucidation of Key Events (KEs) and Linkages across Biological Organization

Key Events (KEs) are the measurable, sequential steps that connect the MIE to the final adverse outcome. redalyc.orgki.se The AOP framework describes the relationships between these KEs, known as Key Event Relationships (KERs), across different levels of biological organization—from molecular and cellular to tissue, organ, and organism. nih.govecetoc.org

Following the MIE of PPARα antagonism by 2,4-DNT, a series of KEs have been elucidated. researchgate.net These include the inhibition of genes controlling lipid metabolism, leading to decreased fatty acid oxidation and a negative energy balance, which ultimately manifests as weight loss and reduced exercise endurance at the organism level. nih.govresearchgate.net Similarly, the MIE of hemoglobin oxidation triggers KEs such as red blood cell damage and methemoglobinemia, leading to the adverse outcome of cyanosis. aopwiki.org The AOP framework provides a structured way to assemble and evaluate the evidence supporting these causal linkages, enhancing the mechanistic understanding of DNT toxicity. toxicology.org

Table 4: Example of an Adverse Outcome Pathway for 2,4-Dinitrotoluene This table is interactive. Click on the headers to sort.

| Level of Organization | Event | Description |

|---|---|---|

| Molecular | MIE: PPARα Antagonist Binding | 2,4-DNT binds to and inhibits the PPARα receptor. researchgate.net |

| Cellular | KE1: Inhibition of Gene Transactivation | Reduced expression of genes controlling lipid metabolism and ketogenesis. researchgate.net |

| Organ | KE2: Inhibition of Fatty Acid Oxidation | Impaired energy production from fats in the liver. researchgate.net |

| Organism | KE3: Negative Energy Budget | Systemic energy deficit due to metabolic disruption. researchgate.net |

Role of AOPs in Guiding Dinitrotoluene Research Priorities

The Adverse Outcome Pathway (AOP) framework serves as a conceptual tool in toxicology to organize existing knowledge and guide research by linking a Molecular Initiating Event (MIE) to an adverse outcome at a biological level relevant for risk assessment. nih.govnih.gov This structured approach is pivotal in moving from observational toxicology towards a more predictive, mechanistically based understanding of chemical effects. toxicology.org For dinitrotoluenes (DNTs), the AOP concept helps to systematically connect molecular interactions to cellular, organ, and organism-level consequences, thereby prioritizing research efforts and supporting the development of alternative testing strategies. researchgate.net

A key application of the AOP framework in dinitrotoluene research has been to test hypotheses about its mechanisms of toxicity. nih.gov For 2,4-dinitrotoluene (2,4-DNT), studies have identified the antagonism of peroxisome proliferator-activated receptor alpha (PPARα) signaling as a principal MIE. nih.gov This event triggers a cascade of subsequent key events, including altered lipid metabolism and energy deficits, which ultimately lead to adverse outcomes such as weight loss and reduced exercise endurance. nih.gov By validating this pathway, researchers can focus on specific, measurable key events in the toxicological chain, enhancing the efficiency and relevance of toxicity testing. nih.govepa.gov

The AOP framework also provides a scientific rationale for developing integrated testing strategies that can reduce reliance on animal testing. researchgate.net For instance, by understanding the key events in a DNT-related AOP, researchers can develop and utilize in vitro assays and computational models that screen for chemical interactions at specific points in the pathway. researchgate.netnih.gov Literature-based pathway analysis using toxicogenomic data from 2,4-DNT exposure has been suggested to complement and increase confidence in putative AOPs by identifying additional biological network connections, such as inflammation and oxidative stress. researchgate.net This approach helps to refine research priorities by highlighting critical data gaps and improving the predictive power of toxicological models. epa.gov

Table 1: Hypothetical Adverse Outcome Pathway (AOP) for 2,4-Dinitrotoluene

| AOP Component | Description of Key Event (KE) | Supporting Evidence |

|---|---|---|

| Molecular Initiating Event (MIE) | Perturbation (inhibition) of PPARα signaling. nih.gov | PPAR nuclear activation bioassays demonstrate that 2,4-DNT inhibits PPARα signaling. nih.gov |

| Key Event 2 (Cellular Response) | Decreased transcription of genes involved in fatty acid transport and lipid catabolism. nih.gov | Transcriptomic data show downregulation of genes downstream in the PPARα signaling pathway. nih.gov |

| Key Event 3 (Organ Response) | Altered lipid metabolism, leading to increased liver weight and phospholipid accumulation. nih.gov | Studies in rats and fathead minnows show increased liver weights following 2,4-DNT exposure. nih.gov |

| Adverse Outcome (Organism Response) | Impaired energy metabolism, weight loss, and decreased exercise performance. nih.gov | In vivo studies with mice demonstrated that exposure to 2,4-DNT led to significant decreases in body weight and swim times. nih.gov |

In Vitro and In Vivo Research Models for Mechanistic Investigations

Use of Cell Culture Systems for Molecular Interaction Studies

In vitro cell culture systems are indispensable tools for investigating the molecular interactions and cellular toxicity of dinitrotoluenes. These models allow for controlled exposure conditions to dissect specific mechanisms without the complexities of a whole-organism system. dtic.mil Studies using various cell lines have provided critical insights into the cytotoxic and genotoxic potential of DNT isomers.

For example, research on human breast cancer cells (MCF-7) and human lung fibroblasts (MRC-5) has been used to compare the cytotoxicity of 2,4-DNT and 2,6-dinitrotoluene (2,6-DNT). mdpi.comnih.gov These studies found that the toxicity varied between the cell lines and the specific DNT isomer. In MCF-7 cells, 2,6-DNT was found to be more toxic than 2,4-DNT. mdpi.comdntb.gov.ua Conversely, another study indicated that 2,4-DNT was more toxic to breast cells than to lung cells. mdpi.comnih.gov Such studies often use cell survival and the calculation of LC50 values as endpoints to quantify and compare toxic effects. mdpi.comdntb.gov.ua

Other investigations have focused on different cellular targets and endpoints. The proliferative capability of rat aortic smooth muscle cells was evaluated following exposure to DNT isomers, revealing that 2,4-DNT, but not 2,6-DNT, enhanced cell proliferation, a key event in atherogenesis. osti.gov In the human hepatoma cell line (HepG2), 2,4-diaminotoluene (B122806) (a metabolite of 2,4-DNT) was shown to induce DNA damage and repair mechanisms, highlighting its genotoxic potential. sigmaaldrich.com Furthermore, studies with Chinese Hamster Ovary (CHO) cells and V79 lung fibroblasts have been used in mutation assays to assess the mutagenicity of DNT metabolites. epa.gov These cell-based assays are crucial for understanding the molecular initiating events that can lead to adverse outcomes like cancer. cdc.gov

Table 2: Summary of Dinitrotoluene Studies in Cell Culture Systems

| Cell Line | DNT Isomer/Metabolite | Key Molecular/Cellular Findings |

|---|---|---|

| MCF-7 (Human Breast Cancer) | 2,4-DNT, 2,6-DNT | Comparative cytotoxicity analysis; 2,6-DNT found to be more toxic than 2,4-DNT in breast cells. mdpi.comnih.govdntb.gov.ua |

| MRC-5 (Human Lung Fibroblast) | 2,4-DNT, 2,6-DNT | Comparative cytotoxicity analysis; lung cells showed more resistance compared to breast cells. mdpi.comnih.govdntb.gov.ua |

| Rat Aortic Smooth Muscle Cells | 2,4-DNT, 2,6-DNT | 2,4-DNT enhanced cell proliferation ({sup 3}H-thymidine incorporation), while 2,6-DNT had no effect. osti.gov |

| HepG2 (Human Hepatoma) | 2,4-Diaminotoluene | Induced DNA damage, unscheduled DNA synthesis (UDS), and micronucleus formation. sigmaaldrich.com |

| CHO Cells (Chinese Hamster Ovary) | 2-Amino-4,6-dinitrotoluene (B165273) | Evaluated for mutations in the HGPRT assay. epa.gov |

| V79 (Chinese Hamster Lung Fibroblast) | 2-Amino-4,6-dinitrotoluene | Assessed for mutations at the HGPRT locus; cytotoxicity observed. epa.gov |

Mechanistic Studies in Animal Models (Focusing on Cellular and Molecular Events)

Animal models, particularly rodents, are essential for studying the systemic effects and complex molecular events following dinitrotoluene exposure that cannot be fully replicated in vitro. These studies provide crucial data on organ-specific toxicity and metabolic activation pathways.

In rats, exposure to a technical grade mixture of dinitrotoluenes (TDNT), primarily composed of 2,4-DNT and 2,6-DNT, has been shown to induce liver cancers, including hepatocellular carcinomas and cholangiocarcinomas. cdc.gov Mechanistic studies have revealed that 2,6-DNT is a potent liver carcinogen, acting as both a tumor initiator and promoter, while 2,4-DNT primarily acts as a promoter. cdc.gov The carcinogenicity is linked to metabolic activation, with studies showing that covalent binding of 2,6-DNT metabolites to hepatic DNA is significantly higher than that of 2,4-DNT. iarc.fr This binding is dependent on a sulfotransferase-mediated pathway. iarc.fr

Further studies in rats and mice have elucidated specific cellular and molecular events. Exposure to 2,6-DNT in rats led to hepatotoxicity characterized by hepatocellular and oval cell hyperplasia and hepatocellular hypertrophy. health.mil In mice, studies validated the AOP wherein 2,4-DNT perturbs PPARα signaling, leading to decreased expression of genes for fatty acid transport, which results in impaired energy metabolism. nih.gov Animal studies have also been critical in identifying reproductive toxicity. In rats, mice, and dogs, TDNT and its isomers have been shown to cause adverse reproductive effects, including decreased spermatogenesis, aspermatogenesis, and testicular atrophy at the cellular level. cdc.govhealth.mil

Table 3: Mechanistic Findings from Animal Models Exposed to Dinitrotoluenes

| Animal Model | DNT Isomer(s) | Key Cellular and Molecular Events Observed |

|---|---|---|

| Rats (Sprague-Dawley, F344) | 2,4-DNT, 2,6-DNT, TDNT | Hepatocellular hyperplasia, oval cell hyperplasia, hepatocellular hypertrophy. health.mil Decreased spermatogenesis and testicular atrophy. cdc.gov Covalent binding of metabolites to hepatic DNA. iarc.fr Altered PPARα signaling and increased liver weight. nih.gov |

| Mice (CD-1, Swiss) | 2,4-DNT, 2,6-DNT, TDNT | Inhibition of PPARα signaling and increased PPARγ signaling. nih.gov Decreased transcript expression for genes in the PPARα signaling pathway (e.g., fatty acid transport). nih.gov Aspermatogenesis and testicular atrophy. cdc.gov |

| Dogs (Beagle) | 2,6-DNT, TDNT | Decreased spermatogenesis and testicular atrophy. cdc.gov |

| Fathead Minnow | 2,4-DNT | Decreased transcriptional expression of genes for lipid catabolism, leading to increased liver weight from phospholipid accumulation. nih.gov |

Future Directions and Research Gaps in Dinitrotoluene Science

Unraveling Complex Isomeric-Specific Mechanisms

A critical area of ongoing and future research lies in deciphering the distinct biological and environmental activities of different DNT isomers. The toxicity and carcinogenicity of DNT are not uniform across its various forms, with studies indicating that the hepatocarcinogenicity of technical grade DNT may be largely attributable to the 2,6-DNT isomer. epa.govcdc.gov

Future investigations need to delve deeper into the molecular underpinnings of these isomeric differences. For instance, while both 2,4-DNT and 2,6-DNT are recognized as hepatocarcinogens in animal studies, their potencies and mechanisms of action differ. epa.govcdc.gov Research has shown that 2,6-DNT is a more potent hepatocarcinogen than 2,4-DNT. cdc.gov Understanding the specific metabolic activation pathways, the nature of DNA adducts formed by each isomer, and their respective roles in initiating and promoting tumors is paramount. cdc.gov Studies have indicated that the metabolism of DNT is a complex, three-stage process, and the carcinogenic potential is linked to this metabolic activation. cdc.gov

Furthermore, the degradation pathways of DNT isomers in the environment are also distinct. For example, 2,4-DNT is generally more amenable to biodegradation than 2,6-DNT. dtic.mil Elucidating the enzymatic and genetic basis for these differences in microbial catabolism is crucial for developing more effective bioremediation strategies for sites contaminated with mixtures of DNT isomers. dtic.mildtic.mil

| Isomer | Carcinogenicity | Relative Biodegradability |

| 2,4-Dinitrotoluene (B133949) | Probable human carcinogen (Class B2) epa.gov | More readily biodegradable dtic.mil |

| 2,6-Dinitrotoluene (B127279) | Potent hepatocarcinogen, considered the primary contributor to the carcinogenicity of technical grade DNT epa.govcdc.gov | Less readily biodegradable dtic.mil |

Advancements in High-Throughput Screening and Computational Prediction

The evaluation of the toxicological profiles of DNT isomers and their numerous metabolites presents a significant challenge. Traditional animal testing methods are time-consuming and costly. The future of DNT toxicology will heavily rely on the integration of high-throughput screening (HTS) and computational toxicology to accelerate the hazard assessment process.

HTS assays can be employed to rapidly screen DNT isomers and their degradation byproducts for various toxicological endpoints, such as genotoxicity, cytotoxicity, and endocrine disruption. dovepress.comnih.gov The development of high-throughput genotoxicity assays, for instance, can provide a faster means of identifying DNA-damaging potential. nih.gov These in vitro methods, when used in conjunction, can help prioritize compounds for further in-depth investigation. dovepress.com

Computational prediction, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful tool for estimating the toxicity of DNT isomers and related nitroaromatic compounds. nih.govmdpi.com QSAR models correlate the chemical structure of a compound with its biological activity, allowing for the prediction of toxicity for untested chemicals. epa.gov Future research should focus on developing and validating robust QSAR models specifically for nitroaromatic compounds to predict a range of toxicological endpoints, from acute toxicity to carcinogenicity. nih.govnih.gov These in silico tools can aid in understanding the mechanisms of toxicity and in the design of safer alternative chemicals. epa.gov

| Technology | Application in Dinitrotoluene Science | Future Research Focus |

| High-Throughput Screening (HTS) | Rapid toxicological screening of DNT isomers and metabolites for endpoints like genotoxicity and cytotoxicity. dovepress.comnih.gov | Development of more sophisticated and automated HTS platforms for a wider range of toxicological assessments. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the toxicity of DNT isomers and related nitroaromatic compounds based on their chemical structure. nih.govmdpi.com | Refinement and validation of QSAR models specifically for nitroaromatic compounds to improve predictive accuracy. nih.gov |

Interdisciplinary Research in Dinitrotoluene Biogeochemistry and Molecular Biology

Addressing the environmental challenges posed by DNT contamination requires a deeply integrated, interdisciplinary approach that combines the principles of biogeochemistry and molecular biology. The fate and transport of DNT in the environment are governed by a complex interplay of physical, chemical, and biological processes.

Future research in DNT biogeochemistry should focus on understanding how environmental factors such as soil composition, redox potential, and the presence of co-contaminants influence the transformation and bioavailability of DNT isomers. proquest.com The microbial communities in contaminated soils and groundwater play a pivotal role in the natural attenuation and bioremediation of DNT. proquest.comresearchgate.net High-throughput sequencing technologies can be utilized to characterize the microbial consortia in DNT-contaminated sites and identify the key microbial players and metabolic pathways involved in its degradation. proquest.com

From a molecular biology perspective, there is a need to further explore the genetic and enzymatic machinery responsible for DNT biodegradation in various microorganisms. dtic.milnih.gov Identifying and characterizing the genes and enzymes involved in the initial steps of DNT degradation, particularly for the more recalcitrant 2,6-DNT, is a key research gap. dtic.milresearchgate.net This knowledge can be leveraged for the development of enhanced bioremediation technologies, such as the genetic engineering of microorganisms with superior DNT-degrading capabilities. dtic.mildtic.mil The study of the molecular basis of bacterial degradation of DNT will pave the way for more efficient and sustainable cleanup of contaminated environments. nih.govresearchgate.net

| Research Area | Key Questions | Potential Impact |

| Biogeochemistry | How do soil and water chemistry affect the mobility and degradation of DNT isomers? What are the key microbial players in DNT-contaminated ecosystems? proquest.com | Improved models for predicting the environmental fate of DNT and more effective site assessment and management strategies. |

| Molecular Biology | What are the specific genes and enzymes responsible for the breakdown of different DNT isomers in microorganisms? dtic.milnih.gov Can we engineer microorganisms for enhanced DNT bioremediation? | Development of novel and more efficient bioremediation technologies for DNT-contaminated sites. |

Q & A

Q. How can conflicting data on this compound’s toxicity be resolved through meta-analytical approaches?

- Methodological Answer: Perform a weighted meta-analysis using tools like RevMan or R’s metafor package. Stratify studies by exposure duration, concentration, and model systems (e.g., in vitro vs. rodent studies). Address heterogeneity via subgroup analysis and assess publication bias with funnel plots .

Q. What experimental designs are optimal for isolating this compound’s effects from co-occurring occupational hazards?

- Methodological Answer: Implement a factorial design with controlled variables (e.g., temperature, humidity) and use multivariate regression to disentangle confounding factors. For field studies, employ real-time sensors to monitor concurrent exposures (e.g., volatile organic compounds) .

Q. How can translational research frameworks (e.g., NIOSH’s Stages 1–4) be applied to bridge laboratory findings on this compound to workplace interventions?

- Methodological Answer: In Stage 1 (Exploration), pilot intervention studies using portable HEPA filters. In Stage 2 (Effectiveness), conduct cluster-randomized trials across industries. Evaluate scalability in Stage 3 (Implementation) using cost-benefit analysis and stakeholder feedback loops .

Q. What computational models predict long-term health risks of this compound exposure?